Antivasopressor Potency: Sixfold Increase Over Parent Compound dVDAVP
[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) exhibits an antivasopressor pA2 value of 7.82 ± 0.05 when tested against arginine-vasopressin (AVP) [1]. This represents a sixfold increase in antivasopressor activity compared to its parent compound, [deamino,4-valine,8-D-arginine]vasopressin (dVDAVP), which has a pA2 value of 7.03 ± 0.11 [1]. The penicillamine substitution at position 1 is directly responsible for this quantified potency enhancement [1].
| Evidence Dimension | Antivasopressor potency (pA2 value) |
|---|---|
| Target Compound Data | pA2 = 7.82 ± 0.05 |
| Comparator Or Baseline | dVDAVP: pA2 = 7.03 ± 0.11 |
| Quantified Difference | Sixfold increase in antivasopressor activity |
| Conditions | In vivo rat vasopressor assay; tested against AVP |
Why This Matters
This sixfold potency difference dictates that dVDAVP is not an acceptable substitute when experimental protocols require maximal V1 receptor blockade; using the less potent analog would necessitate higher doses and introduce confounding variables.
- [1] Manning M, Lowbridge J, Stier CT Jr, Haldar J, Sawyer WH. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin. J Med Chem. 1977;20(9):1228-1230. doi:10.1021/jm00219a026 View Source
